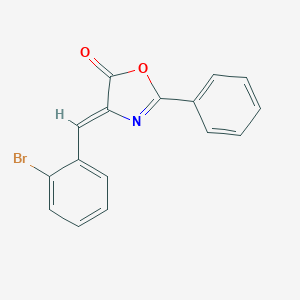
4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one, also known as BBO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BBO is a heterocyclic organic compound that contains an oxazole ring, a benzylidene group, and a bromine atom. The compound has a molecular formula of C16H10BrNO2 and a molecular weight of 343.16 g/mol.
作用机制
The mechanism of action of 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the progression of various diseases. 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
The advantages of using 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one in lab experiments include its high purity level, cost-effectiveness, and ease of synthesis. 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one is also a stable compound that can be stored for long periods without significant degradation. However, the limitations of using 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one in lab experiments include its low solubility in water and some organic solvents, which can limit its applicability in certain experiments.
未来方向
There are several future directions for the research on 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one, including the development of more efficient synthesis methods, the exploration of its potential applications in organic electronics and materials science, and the investigation of its mechanism of action in cancer cells. Additionally, the development of 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one involves the condensation reaction between 2-bromo-benzaldehyde and 2-phenyl-4H-oxazole-5-one in the presence of a suitable catalyst. The reaction yields 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one as a yellow crystalline solid with a high purity level. The synthesis method is relatively simple and cost-effective, making 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one a readily available compound for scientific research.
科学研究应用
4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been extensively studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. In materials science, 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been incorporated into polymer matrices to enhance their mechanical and thermal properties. In medicinal chemistry, 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has shown promising results as an anticancer agent due to its ability to induce apoptosis in cancer cells.
属性
产品名称 |
4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one |
|---|---|
分子式 |
C16H10BrNO2 |
分子量 |
328.16 g/mol |
IUPAC 名称 |
(4Z)-4-[(2-bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10BrNO2/c17-13-9-5-4-8-12(13)10-14-16(19)20-15(18-14)11-6-2-1-3-7-11/h1-10H/b14-10- |
InChI 键 |
VZENNKFNEVQIJH-UVTDQMKNSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Br)/C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)O2 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)
![N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide](/img/structure/B274189.png)




![4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid](/img/structure/B274202.png)

![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B274209.png)
